molecular formula C20H12N2O3 B14256283 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole CAS No. 188970-84-5

4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole

Cat. No.: B14256283
CAS No.: 188970-84-5
M. Wt: 328.3 g/mol
InChI Key: YYUVNGQZBFTHEW-UHFFFAOYSA-N
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Description

4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure that includes two benzene rings fused to a nitrogen-containing five-membered ring. This compound is known for its potent mutagenic and carcinogenic properties .

Preparation Methods

The synthesis of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves multiple steps. One common method includes the nitration of 7H-dibenzo(c,g)carbazole followed by hydroxylation. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and bases for hydroxylation . Industrial production methods are less common due to the compound’s limited demand and its hazardous nature .

Chemical Reactions Analysis

4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves its interaction with DNA, leading to the formation of DNA adducts. This interaction is facilitated by enzymes such as CYP1A1, CYP1A2, and CYP1B1, which hydroxylate the compound at specific sites . The resulting DNA adducts can cause mutations and potentially lead to cancer .

Properties

CAS No.

188970-84-5

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

IUPAC Name

15-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol

InChI

InChI=1S/C20H12N2O3/c23-18-7-3-6-14-12(18)8-9-15-19(14)20-13-5-2-1-4-11(13)17(22(24)25)10-16(20)21-15/h1-10,21,23H

InChI Key

YYUVNGQZBFTHEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O)[N+](=O)[O-]

Origin of Product

United States

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